

# Introduction: A Trifecta of Functionality in a Single Building Block

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## Compound of Interest

Compound Name:	2-Fluoro-6-(pyrrolidin-1-yl)isonicotinic acid
CAS No.:	1228665-96-0
Cat. No.:	B1388639

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In the landscape of medicinal chemistry, success is often defined by the strategic combination of molecular motifs that impart desirable pharmacological properties. **2-Fluoro-6-(pyrrolidin-1-yl)isonicotinic acid** emerges as a heterocyclic building block of significant interest, embodying a powerful trifecta of functionalities: a fluorinated pyridine core, a nucleophilic pyrrolidine substituent, and a versatile carboxylic acid handle.

The fluoropyridine scaffold is a privileged structure in drug design. The fluorine atom can enhance metabolic stability by blocking sites of oxidative metabolism, increase binding affinity through favorable electrostatic interactions, and modulate the pKa of the pyridine nitrogen, thereby altering solubility and pharmacokinetic profiles.[1] The pyrrolidine ring, a saturated heterocycle, introduces a non-planar, three-dimensional character to molecules, which is crucial for exploring complex protein binding pockets and improving physicochemical properties.[2][3] Finally, the isonicotinic acid moiety provides a robust attachment point for amide bond formation, enabling the linkage of this core scaffold to other fragments in the assembly of complex target molecules.[4]

This guide serves as a technical deep-dive into the chemical properties, synthesis, and reactive potential of **2-Fluoro-6-(pyrrolidin-1-yl)isonicotinic acid**, providing researchers with the foundational knowledge to effectively leverage this compound in discovery programs.

## Core Chemical and Physical Properties

A comprehensive understanding of a compound's fundamental properties is the bedrock of its application. The key identifiers and predicted physicochemical data for **2-Fluoro-6-(pyrrolidin-1-yl)isonicotinic acid** are summarized below.

Property	Value	Source
CAS Number	1228665-96-0	[5]
Molecular Formula	C <sub>10</sub> H <sub>11</sub> FN <sub>2</sub> O <sub>2</sub>	[5]
Molecular Weight	210.21 g/mol	[5]
Physical Form	Solid	
InChI Key	VWAYZTJRTOUOEB-UHFFFAOYSA-N	
SMILES	O=C(O)C1=CC(N2CCCC2)=N C(F)=C1	[5]
pKa (Predicted)	4.47 ± 0.10	
Boiling Point (Predicted)	475.5 ± 45.0 °C	
Density (Predicted)	1.365 ± 0.06 g/cm <sup>3</sup>	

## Structural Analysis

The molecule's structure features a pyridine ring substituted at the 2-, 4-, and 6-positions. The electron-withdrawing fluorine atom and the ring nitrogen activate the C2 and C6 positions towards nucleophilic attack, a key principle exploited in its synthesis. The pyrrolidine group at C6 and the carboxylic acid at C4 are the result of this strategic functionalization.

Caption: Chemical structure of **2-Fluoro-6-(pyrrolidin-1-yl)isonicotinic acid**.

## Proposed Synthesis Pathway

While specific preparations are not widely published in peer-reviewed literature, a chemically sound and industrially viable synthesis can be proposed based on established principles of pyridine chemistry. The most logical pathway involves a two-step sequence starting from a readily available difluorinated precursor.

Workflow: Synthesis via S<sub>N</sub>Ar and Saponification

Caption: Proposed two-step synthesis of the title compound.

## Causality and Rationale

- **Step 1: Nucleophilic Aromatic Substitution (S<sub>N</sub>Ar):** The synthesis begins with an activated pyridine ring, such as methyl 2,6-difluoroisonicotinate. The two fluorine atoms are excellent leaving groups and strongly activate the C2 and C6 positions for nucleophilic attack. Pyrrolidine, a secondary amine, acts as the nucleophile. The reaction proceeds via a Meisenheimer complex intermediate and results in the displacement of one fluorine atom. The reaction is typically regioselective for substitution at either the C2 or C6 position.<sup>[6]</sup>
- **Step 2: Saponification:** The resulting methyl ester is a stable intermediate that can be readily hydrolyzed to the corresponding carboxylic acid. This is a standard saponification reaction, typically carried out using a strong base like lithium hydroxide (LiOH) or sodium hydroxide (NaOH) in a mixture of aqueous and organic solvents (e.g., THF/water) to ensure solubility. A final acidic workup is required to protonate the carboxylate salt and yield the final product.

## Exemplary Experimental Protocol (Proposed)

Step 1: Methyl 2-fluoro-6-(pyrrolidin-1-yl)isonicotinate

- To a stirred solution of methyl 2,6-difluoroisonicotinate (1.0 eq) in anhydrous dimethyl sulfoxide (DMSO, ~5 mL per mmol of starting material), add potassium carbonate (K<sub>2</sub>CO<sub>3</sub>, 2.0 eq).
- Add pyrrolidine (1.1 eq) dropwise at room temperature.
- Heat the reaction mixture to 80-100 °C and monitor by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).

- Cool the mixture to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
- Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude residue by column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes) to yield the desired ester intermediate.

#### Step 2: 2-Fluoro-6-(pyrrolidin-1-yl)isonicotinic acid

- Dissolve the intermediate ester from Step 1 (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (e.g., 3:1 v/v).
- Add lithium hydroxide monohydrate (LiOH·H<sub>2</sub>O, 2.0-3.0 eq) and stir the mixture at room temperature until the hydrolysis is complete (monitor by TLC or LC-MS, typically 2-6 hours).
- Concentrate the mixture under reduced pressure to remove the THF.
- Dilute the remaining aqueous solution with water and wash with a water-immiscible organic solvent (e.g., dichloromethane) to remove any non-polar impurities.
- Cool the aqueous layer in an ice bath and acidify to pH ~4 by the slow addition of 1N hydrochloric acid (HCl).
- Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to afford the final product as a solid.

## Anticipated Analytical Characterization

While experimental data is not publicly cataloged, the structure of the molecule allows for a confident prediction of its key spectroscopic signatures.

- <sup>1</sup>H NMR: The spectrum is expected to show two distinct signals in the aromatic region, corresponding to the two protons on the pyridine ring. Due to the substitution pattern, these would appear as doublets. In the aliphatic region, two multiplets are anticipated for the pyrrolidine ring protons: one for the two methylenes adjacent to the nitrogen ( $\alpha$ -protons, deshielded) and one for the two  $\beta$ -protons.

- <sup>13</sup>C NMR: A total of 10 distinct carbon signals are expected, corresponding to the 10 carbon atoms in the unique chemical environments of the molecule.
- Mass Spectrometry: The molecular ion peak (M<sup>+</sup>) in a high-resolution mass spectrum would be observed at an m/z corresponding to the exact mass of C<sub>10</sub>H<sub>11</sub>FN<sub>2</sub>O<sub>2</sub> (210.0805).
- Infrared (IR) Spectroscopy: Key vibrational stretches would include a broad O-H stretch for the carboxylic acid (~3000 cm<sup>-1</sup>), a sharp C=O stretch (~1700 cm<sup>-1</sup>), C-N stretches, and a characteristic C-F stretch.

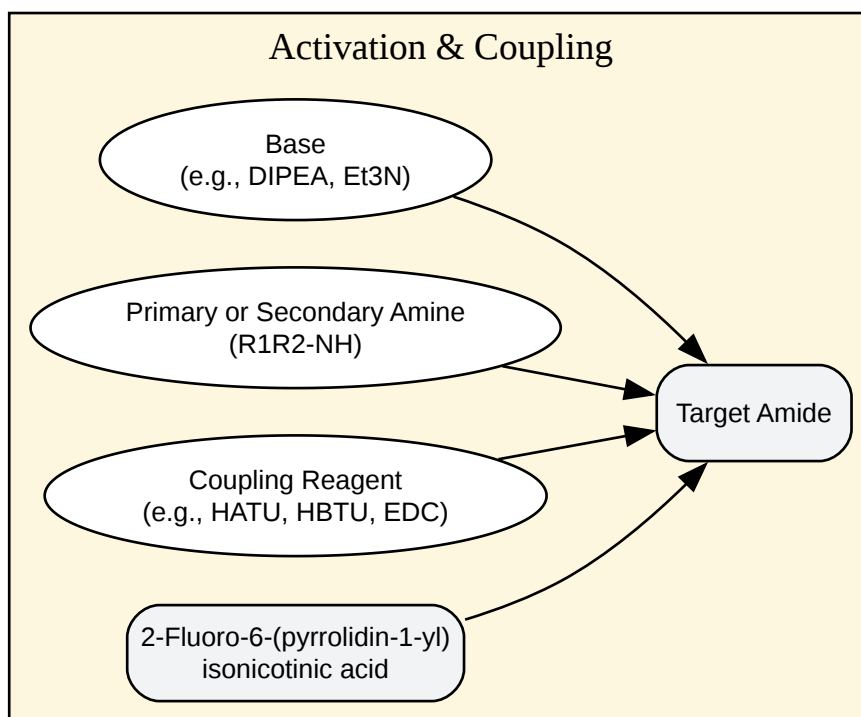
## Core Reactivity and Applications in Synthesis

The primary value of **2-Fluoro-6-(pyrrolidin-1-yl)isonicotinic acid** lies in the reactivity of its carboxylic acid group, which serves as a prime handle for elaboration into more complex molecules, most commonly through amide bond formation.

### Amide Coupling: The Gateway to Bioactive Molecules

The conversion of the carboxylic acid to an amide is a cornerstone reaction in medicinal chemistry. This is rarely achieved by direct reaction with an amine due to acid-base chemistry. Instead, the carboxylic acid must first be activated.<sup>[3]</sup>

Workflow: General Amide Coupling



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